Dichloro(diheptyl)stannane

Description

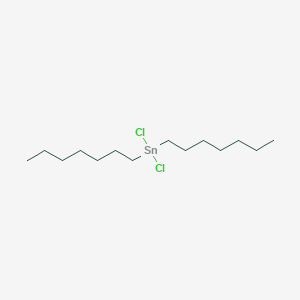

Structure

2D Structure

Properties

IUPAC Name |

dichloro(diheptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15.2ClH.Sn/c2*1-3-5-7-6-4-2;;;/h2*1,3-7H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTFHACHRGARHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](CCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568913 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74340-12-8 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichloro Diheptyl Stannane and Analogous Diorganotin Dihalides

Direct Synthesis Approaches

Direct synthesis methods involve the formation of tin-carbon bonds through the direct reaction of elemental tin with organic halides. These approaches are attractive for their atom economy but often require specific catalysts and conditions to control product distribution.

Reaction of Alkyl Halides with Metallic Tin

The direct reaction of an alkyl halide (RX) with metallic tin is a fundamental method for producing organotin halides. researchgate.net This process, first reported in the 19th century, has been developed for the industrial synthesis of key intermediates like dibutyltin (B87310) and dioctyltin (B90728) dihalides. researchgate.netlupinepublishers.com The reaction can be generally represented as:

Sn + 2 RX → R₂SnX₂

Where R is an alkyl group, such as heptyl, and X is a halogen (Cl, Br, I). The reaction conditions, including temperature, pressure, and the physical form of the tin metal, significantly influence the conversion rate and the yield of the desired diorganotin dihalide. researchgate.net For instance, the synthesis of dialkyltin dichlorides often requires elevated temperatures, typically in the range of 150-160°C. google.com While this method can be effective, it can also produce a mixture of products, including monoalkyltin trihalides (RSnX₃) and trialkyltin halides (R₃SnX), necessitating purification steps. researchgate.netgoogle.com

Catalytic Facilitation in Direct Alkylation Processes

To improve the yield and selectivity of the direct synthesis, various catalysts are employed. The choice of catalyst is crucial, particularly for less reactive alkyl chlorides and for longer-chain alkyl groups like heptyl. researchgate.net

Catalysts for this reaction can be broadly grouped:

Onium Salts: Quaternary ammonium (B1175870) and phosphonium (B103445) iodides are effective catalysts. researchgate.netgoogle.com For example, tetrabutylphosphonium (B1682233) iodide has been used to prepare dimethyltin (B1205294) dichloride. google.com These catalysts appear to facilitate the reaction by forming intermediate tin-halogen anion species that are more nucleophilic. researchgate.net

Metal Halides and Co-catalysts: Combinations of metal halides, such as lithium halides, with oxygenated solvents have been shown to be extremely active catalysts, particularly for the synthesis of dibutyltin diiodide. researchgate.net

Crown Ethers: For the synthesis of dialkyltin dichlorides with longer alkyl chains, such as n-butyl or n-octyl, the use of crown ethers like dicyclohexyl-18-crown-6 is necessary to achieve good results. These reactions are typically carried out in a solvent like DMF with an iodide co-catalyst at temperatures between 100-160°C. uu.nl

The table below summarizes findings on catalytic systems for direct synthesis.

| Catalyst System | Alkyl Halide Example | Key Findings | Reference |

| Phosphonium Iodide | Methyl Chloride | Effective for preparing dialkyltin dichlorides; allows for recycling of catalyst and byproducts. | google.com |

| Tetraalkylammonium Salts | n-Butyl Bromide | Found to be the most effective among various catalysts tested for this system. | researchgate.net |

| Lithium Halides + Oxygenated Solvents | Butyl Iodide | Combination provides high yields of dibutyltin diiodide; either component alone has little effect. | researchgate.net |

| Crown Ethers (e.g., dicyclohexyl-18-crown-6) | n-Butyl Chloride, n-Octyl Chloride | Necessary for synthesizing dialkyltin dichlorides with longer alkyl chains. | uu.nl |

Indirect Synthetic Routes

Indirect methods typically start from a tin(IV) halide or a tetraorganotin compound, which is then converted to the desired diorganotin dihalide through alkylation or redistribution reactions.

Grignard Reagent-Mediated Alkylation of Tin(IV) Halides

The reaction of tin(IV) halides, most commonly tin tetrachloride (SnCl₄), with Grignard reagents (RMgX) is a classic and widely used method for forming tin-carbon bonds. wikipedia.orgbritannica.com The general reaction to form a tetraorganotin is:

SnCl₄ + 4 RMgX → R₄Sn + 4 MgClX

This method is highly effective for producing symmetrical tetraorganotins (R₄Sn) with yields often exceeding 90%. uu.nl However, stopping the reaction selectively at the diorganotin dihalide stage (R₂SnX₂) is challenging because the intermediate alkyltin halides are typically more reactive than the starting SnCl₄. lupinepublishers.comlupinepublishers.com As a result, the reaction usually proceeds to the fully alkylated tetraorganotin compound. lupinepublishers.comlupinepublishers.com To obtain the dihalide, the resulting tetraorganotin must then be subjected to a redistribution reaction (see section 2.2.3).

Organoaluminum Compound-Mediated Alkylation of Tin(IV) Halides

An alternative alkylating agent is an organoaluminum compound, such as a trialkylaluminum (R₃Al). wikipedia.orglupinepublishers.com This method is of significant industrial importance, particularly for producing dibutyl- and dioctyltin compounds. lupinepublishers.comlupinepublishers.com A key advantage of this route over the Grignard method is the ability to control the stoichiometry to achieve partial alkylation, yielding the alkyltin halides directly. lupinepublishers.comlupinepublishers.com

The reaction can be represented as:

SnCl₄ + 2 R₃Al → R₂SnCl₂ + 2 R₂AlCl (Simplified representation)

This process is often carried out without a solvent. rjpbcs.com The use of organoaluminum reagents is considered lower cost for industrial-scale production compared to Grignard reagents. lupinepublishers.com

Kocheshkov Redistribution Reactions from Tetraorganotins

The Kocheshkov redistribution reaction is arguably the most convenient and common method for preparing diorganotin dihalides with high selectivity. uu.nlscispace.com This reaction involves the comproportionation of a tetraorganotin (R₄Sn) with a tin(IV) halide (SnX₄). By carefully controlling the stoichiometry, one can selectively produce the desired di-, tri-, or mono-organotin halide. wikipedia.orgwikipedia.org

For the synthesis of a diorganotin dihalide, the stoichiometry is a 1:1 molar ratio:

R₄Sn + SnCl₄ → 2 R₂SnCl₂

This reaction is typically performed without a solvent at elevated temperatures (150–200 °C) and can produce dialkyltin dihalides in yields of 80-90%. uu.nl It is a versatile method applicable to a wide range of organic groups, including alkyl, allyl, vinyl, and phenyl. uu.nl Recent research has also explored platinum-catalyzed Kocheshkov reactions, which can proceed at lower temperatures and offer improved selectivity, representing a significant advancement in the synthesis of specific organotin halides. uu.nl

The following table details examples of Kocheshkov redistribution reactions.

| Reactants (Molar Ratio) | Product | Conditions | Yield | Reference |

| SnBu₄ + SnCl₄ (1:1) | Bu₂SnCl₂ | Heat, no solvent | High | wikipedia.orgwikipedia.org |

| R₄Sn + SnX₄ (1:1) | R₂SnX₂ (R=alkyl, allyl, phenyl; X=Cl, Br) | 150-200°C, no solvent | 80-90% | uu.nl |

| 3 SnBu₄ + SnCl₄ (3:1) | 4 SnBu₃Cl | Heat, no solvent | High | wikipedia.orgwikipedia.org |

Ligand Substitution Methods for Organotin Complex Formation

Ligand substitution is a fundamental process in organometallic chemistry for creating a wide array of complexes. ucl.ac.uk In the context of organotin chemistry, this method involves the replacement of existing ligands on a pre-formed organotin compound with new ones. For the synthesis of diorganotin dihalides, this often involves the reaction of a diorganotin compound bearing other functional groups (like alkoxides or carboxylates) with a source of halide ions.

The general principle can be illustrated by the reaction of a diorganotin dicarboxylate with a source of chloride, although the more common route to dichlorides is via redistribution or from oxides. For instance, other organotin-oxygen compounds can be prepared by reacting an organotin halide with the sodium salt of an oxygen-containing compound, demonstrating the principle of ligand exchange. gelest.com

A more direct application of ligand substitution for forming diorganotin dihalides is the reaction of diorganotin oxides with hydrohalic acids, which is detailed in the subsequent section. The reactivity of the organotin compound is influenced by the number and nature of the organic groups attached to the tin atom, which affects the Lewis acidity and the lability of the existing ligands. gelest.com

Synthesis from Organotin Oxides or Hydroxides

A common and efficient method for preparing diorganotin dihalides is the reaction of the corresponding diorganotin oxide with a hydrohalic acid, such as hydrochloric acid (HCl). Diorganotin oxides, like di-n-butyltin oxide (Bu2SnO), are typically polymeric solids. thieme-connect.com These oxides are themselves produced by the hydrolysis of diorganotin dihalides. gelest.com The reaction to form the dichloride is essentially the reverse of the hydrolysis process. iucr.org

The general reaction is as follows: (R₂SnO)n + 2n HCl → n R₂SnCl₂ + n H₂O

This method is advantageous because diorganotin oxides are often commercially available or can be readily prepared. For example, high-purity di-n-octyltin oxide can be produced from the hydrolysis of crude di-n-octyltin dihalide. google.com This purified oxide can then be reacted with concentrated hydrochloric acid to yield high-purity di-n-octyltin dichloride. google.com This process is also applicable to other dialkyltin oxides. For instance, crude dialkyltin diiodides can be washed with aqueous HCl and then hydrolyzed to produce high-purity dialkyltin oxides, which can be subsequently converted back to the desired dihalide. google.com

| Precursor | Reactant | Product | Purity/Yield | Reference |

| Di-n-octyltin Oxide | Conc. HCl | Di-n-octyltin Dichloride | High Purity (M.P. 48-49°C) | google.com |

| Crude Dialkyltin Diiodide | Aq. HCl (wash), then alkali hydrolysis | High Purity Dialkyltin Oxide | High Purity | google.com |

| Di-n-butyltin Oxide | HCl | Di-n-butyltin Dichloride | High Yield | thieme-connect.com |

Cleavage Reactions of Organotin Derivatives

Cleavage of tin-carbon bonds in tetraorganotin compounds is a primary industrial route to obtaining organotin halides with fewer organic substituents. gelest.com The most significant of these methods is the Kocheshkov redistribution reaction. gelest.comscispace.com

This reaction involves the redistribution of ligands between a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄) at elevated temperatures (typically 150–200 °C). scispace.com By controlling the stoichiometry of the reactants, one can selectively produce triorganotin halides, diorganotin dihalides, or monoorganotin trihalides. gelest.comwikipedia.org

To synthesize a diorganotin dihalide, a 1:1 molar ratio of the tetraorganotin and tin tetrahalide is used: R₄Sn + SnCl₄ → 2 R₂SnCl₂

This method is highly effective for producing various dialkyltin dihalides in yields often exceeding 80-90%. scispace.com For example, di-n-octyltin dichloride is commercially produced via the disproportionation (redistribution) reaction between tetra-n-octyltin and tin tetrachloride. google.com The cleavage of aryl, allyl, or vinyl groups occurs more readily than that of alkyl groups, and lower alkyl groups are cleaved more easily than higher alkyl groups like heptyl or octyl. gelest.com

| Tetraorganotin (R₄Sn) | Tin Halide (SnX₄) | Product (R₂SnX₂) | Yield | Reference |

| Tetra-n-octyltin | SnCl₄ | Di-n-octyltin Dichloride | High | google.com |

| Tetra-n-butyltin | SnCl₄ | Di-n-butyltin Dichloride | High | wikipedia.org |

| Various Tetraalkyltins | SnCl₄ | Various Dialkyltin Dichlorides | 80-90% | scispace.com |

Another approach mentioned for the preparation of dichloro(diheptyl)stannane involves the reaction of tin chloride with n-heptyllithium, which represents an alkylation reaction rather than a cleavage of a pre-formed tetraorganotin. chembk.com

Control of Selectivity and Yield in Diorganotin Dihalide Synthesis

Achieving high selectivity and yield in the synthesis of a specific diorganotin dihalide like this compound is crucial for both laboratory and industrial applications. The primary challenge is to prevent the formation of a mixture of mono-, tri-, and tetraorganotin compounds.

In the Kocheshkov redistribution reaction , the most critical factor for controlling selectivity is the stoichiometry of the reactants. gelest.comscispace.com A precise 1:1 molar ratio of tetraalkyltin (R₄Sn) and tin tetrachloride (SnCl₄) is required to maximize the yield of the dialkyltin dichloride (R₂SnCl₂). wikipedia.org The reaction temperature is also a key parameter; temperatures around 150–200 °C are typically employed to drive the reaction to completion, which can take several hours for longer alkyl chains. scispace.com For some systems, Lewis acid catalysts can be used, although their effectiveness can vary. scispace.com

When synthesizing from organotin oxides , the yield and purity of the resulting dihalide depend on the purity of the starting oxide and the complete removal of water formed during the reaction. Using concentrated hydrohalic acid ensures the reaction goes to completion. google.com

For alkylation reactions , such as those using Grignard or organolithium reagents, controlling the stoichiometry is again paramount. To avoid the formation of tetraorganotins, the amount of the alkylating agent must be carefully limited to two equivalents per mole of tin tetrachloride.

The rate of redistribution reactions can be influenced by the nature of the organic groups. For instance, carboalkoxyethyltin compounds undergo redistribution more rapidly than unsubstituted alkyltin compounds due to intramolecular coordination effects. researchgate.net While not directly applicable to diheptyltin, this illustrates that functional groups on the alkyl chain can significantly alter reactivity and selectivity. In some cases, catalysts such as platinum(II) phosphine (B1218219) complexes have been used to facilitate the redistribution of dialkyltin dichlorides with tin tetrachloride to form monoalkyltin trichlorides, demonstrating that catalysis can be a tool to control product distribution under milder conditions. uu.nl

Advanced Spectroscopic and Structural Characterization of Dichloro Diheptyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure, connectivity, and electronic environment of atoms within Dichloro(diheptyl)stannane. By analyzing the spectra of different nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the compound's structure can be assembled.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two heptyl chains. The chemical shift of each proton is influenced by its proximity to the electropositive tin atom and the electronegative chlorine atoms. Protons on the carbon atom directly bonded to tin (the α-carbon) are expected to be the most deshielded and thus appear furthest downfield.

The signals for the methylene (B1212753) groups along the alkyl chain typically appear as complex multiplets due to overlapping signals. The terminal methyl group (CH₃) is expected to appear as a triplet. A key feature in the spectrum is the presence of "tin satellites," which are smaller peaks flanking the main signal of the α-methylene protons. These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the two-bond coupling constant, ²J(Sn-H), is typically around 50 Hz and provides direct evidence of the tin-carbon bond. huji.ac.il

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Sn-CH₂- (α) | ~1.8 - 2.0 | Triplet (t) |

| Sn-CH₂-CH₂- (β) | ~1.5 - 1.7 | Multiplet (m) |

| -(CH₂)₄- | ~1.2 - 1.4 | Multiplet (m) |

| -CH₃ | ~0.8 - 0.9 | Triplet (t) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms of the heptyl chain. chemistrysteps.comlibretexts.org The carbon atom directly attached to the tin center (Cα) experiences the most significant downfield shift due to the influence of the tin atom. libretexts.org

Similar to ¹H NMR, coupling between the carbon nuclei and the tin isotopes provides crucial structural information. northwestern.edu The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is particularly informative about the hybridization and geometry at the tin center. For tetra-coordinate organotin compounds, this value is typically substantial. huji.ac.il The signals for the other carbon atoms in the heptyl chain appear at chemical shifts typical for aliphatic alkanes. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cα | ~30 - 40 |

| Cβ | ~28 - 32 |

| Cγ | ~27 - 31 |

| Cδ | ~26 - 30 |

| Cε | ~22 - 25 |

| Cζ | ~31 - 33 |

| Cη (-CH₃) | ~13 - 15 |

Tin-119 (¹¹⁹Sn) NMR Spectroscopic Analysis

¹¹⁹Sn NMR spectroscopy is a direct and highly sensitive method for investigating the electronic and structural environment of the tin atom in organotin compounds. northwestern.edursc.org Tin has three NMR-active isotopes with a spin of 1/2 (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu The chemical shift of ¹¹⁹Sn covers a very wide range, making it an excellent probe for subtle changes in coordination and substitution at the tin center. northwestern.edu

Elucidation of Tin Coordination Environment and Geometry

The ¹¹⁹Sn chemical shift is highly dependent on the coordination number of the tin atom. For this compound, a four-coordinate, tetrahedral geometry is expected in non-coordinating solvents such as chloroform-d. This would result in a ¹¹⁹Sn chemical shift in the range typical for R₂SnCl₂ compounds. In the presence of coordinating solvents (e.g., DMSO, pyridine) or Lewis bases, the tin atom can expand its coordination sphere to become five- or six-coordinate. This increase in coordination number is accompanied by a significant upfield shift (to a more negative ppm value) in the ¹¹⁹Sn NMR spectrum, providing clear evidence of adduct formation. rsc.org

Correlation of Chemical Shifts and Coupling Constants with Molecular Structure

The chemical shift (δ) in ¹¹⁹Sn NMR is influenced by the nature of the substituents attached to the tin atom. The presence of two electron-withdrawing chlorine atoms and two electron-donating heptyl groups places the chemical shift for this compound in a predictable region for dialkyltin dichlorides.

Furthermore, the coupling constants between tin and other nuclei, such as ¹³C and ¹H, are invaluable for structural confirmation. As mentioned, the ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H) coupling constants confirm the direct and two-bond connectivity, respectively. The magnitude of these coupling constants can also provide insights into the s-character of the tin-carbon bonds and the C-Sn-C bond angles, further refining the understanding of the molecule's geometry.

Table 3: Predicted ¹¹⁹Sn NMR Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Significance |

| Chemical Shift (δ¹¹⁹Sn) | +120 to +150 ppm | Indicates a four-coordinate, tetrahedral Sn(IV) center |

| ¹J(¹¹⁹Sn-¹³Cα) | 300 - 400 Hz | Confirms direct Sn-C bond; relates to hybridization |

| ²J(¹¹⁹Sn-¹Hα) | 50 - 65 Hz | Confirms Sn-C-H connectivity |

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a solid-state technique that probes the nuclear energy levels of the tin atom. It provides specific information about the oxidation state, coordination geometry, and nature of the chemical bonding at the tin center. chempedia.info The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔE_Q). rsc.org

For a tetravalent organotin compound like this compound, the isomer shift is expected to fall within a range that is characteristic of Sn(IV). The magnitude of the quadrupole splitting provides insight into the symmetry of the electronic environment around the tin nucleus. A non-zero quadrupole splitting is expected for this compound due to the asymmetric substitution (two alkyl groups and two chlorine atoms), which creates an electric field gradient at the nucleus. The magnitude of this splitting can be correlated with the C-Sn-C bond angle and can distinguish between different polyhedral geometries (e.g., tetrahedral vs. distorted octahedral) in the solid state. rsc.orgrsc.org

Isomer Shift Determinations for Electronic State of Tin

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is exceptionally sensitive to the electronic environment of the tin nucleus. The isomer shift (δ) is a key parameter derived from the Mössbauer spectrum, and it provides direct insight into the s-electron density at the nucleus. This, in turn, reflects the oxidation state and covalent character of the tin atom.

For diorganotin(IV) dichlorides, the tin atom is formally in the +4 oxidation state. The isomer shift values for such compounds typically fall within a well-established range. The electronegative chlorine atoms withdraw electron density from the tin center, which influences the s-electron density. The nature of the alkyl groups also plays a role, although often a secondary one compared to the directly bonded electronegative atoms. It is anticipated that the isomer shift for this compound would be in a range characteristic of other dialkyltin dichlorides, reflecting the Sn(IV) oxidation state.

Quadrupole Splitting Analysis for Local Symmetry and Coordination

The quadrupole splitting (ΔE_Q) is another crucial parameter obtained from ¹¹⁹Sn Mössbauer spectroscopy. It arises from the interaction between the nuclear quadrupole moment of the tin atom and the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution and geometry around the tin atom.

For dialkyltin dichlorides, the local environment of the tin atom is generally non-cubic, leading to a significant quadrupole splitting. The magnitude of ΔE_Q is sensitive to the C-Sn-C bond angle in particular. In an idealized tetrahedral geometry for a molecule like R₂SnCl₂, the EFG would be non-zero. However, in the solid state, intermolecular interactions can lead to changes in coordination number and geometry, which profoundly affect the quadrupole splitting. For instance, the association between neighboring molecules can distort the geometry from a simple tetrahedron. rsc.org The analysis of the quadrupole splitting value would, therefore, provide critical information about the local symmetry and coordination number of the tin atom in solid this compound.

Variable Temperature Mössbauer Studies for Dynamic Structural Insights

Conducting Mössbauer spectroscopy at different temperatures can provide valuable information on the dynamics of the tin atom within the crystal lattice and the strength of intermolecular forces. The temperature dependence of the isomer shift is primarily due to the second-order Doppler effect. More significantly, changes in the recoil-free fraction and the temperature dependence of the quadrupole splitting can indicate the presence of low-frequency lattice vibrations or phase transitions. For organotin compounds that form polymeric structures through intermolecular associations, variable-temperature Mössbauer studies can help to understand the rigidity of the lattice and the nature of these supramolecular interactions.

X-ray Diffraction Analysis

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structures

A single-crystal X-ray diffraction study of this compound would yield a complete picture of its molecular structure. This would include the precise measurement of Sn-C and Sn-Cl bond lengths and the C-Sn-C and Cl-Sn-Cl bond angles. Furthermore, it would reveal the arrangement of the molecules in the unit cell, providing insights into the crystal packing and any intermolecular interactions.

Determination of Coordination Geometries (e.g., trigonal bipyramidal, octahedral)

While a simple representation of this compound might suggest a tetrahedral geometry around the tin atom, this is often not the case in the solid state for diorganotin dihalides. Intermolecular associations, where a chlorine atom from a neighboring molecule coordinates to the tin atom of another, can increase the coordination number of the tin center. This can lead to distorted trigonal bipyramidal or, more commonly, distorted octahedral geometries. rsc.org For example, the crystal structure of dimethyltin (B1205294) dichloride shows that the environment around the tin atom is significantly distorted from tetrahedral towards octahedral due to intermolecular associations. rsc.org The coordination geometry in diorganotin(IV) complexes can vary, with five- and six-coordinate geometries being common for disubstituted derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by analyzing its interaction with infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The analysis of the IR spectrum focuses on several key regions. The vibrations associated with the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds are of particular importance for characterizing the organotin core of the molecule. Additionally, the various vibrational modes of the heptyl chains, such as C-H stretching and bending, provide further structural confirmation.

In dialkyltin dichlorides, the asymmetric and symmetric stretching vibrations of the Sn-C bonds typically appear in the regions of 520-600 cm⁻¹ and 480-550 cm⁻¹, respectively. The Sn-Cl stretching vibrations are generally observed at lower frequencies, typically in the 320-380 cm⁻¹ range for asymmetric stretches and 300-360 cm⁻¹ for symmetric stretches. The hydrocarbon chains exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers.

Based on the analysis of homologous dialkyltin dichlorides, the following table summarizes the expected characteristic IR absorption bands for this compound.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Wave Number (cm⁻¹) | Intensity |

| Asymmetric C-H Stretch (CH₃) | ~2955 | Strong |

| Asymmetric C-H Stretch (CH₂) | ~2925 | Strong |

| Symmetric C-H Stretch (CH₂) | ~2855 | Strong |

| Asymmetric Sn-C Stretch | 540 - 580 | Medium |

| Symmetric Sn-C Stretch | 490 - 530 | Weak |

| Asymmetric Sn-Cl Stretch | 340 - 370 | Strong |

| Symmetric Sn-Cl Stretch | 310 - 340 | Strong |

Note: The data in this table are representative and based on the known spectroscopic behavior of homologous dialkyltin dichlorides.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. The mass spectrum of this compound provides direct evidence of its molecular formula and offers insights into the relative stabilities of its constituent parts.

Upon electron impact ionization, this compound is expected to undergo a series of fragmentation events. A common pathway for dialkyltin dichlorides involves the initial loss of one of the alkyl chains as a radical, leading to the formation of a [R'SnCl₂]⁺ ion. Subsequent fragmentations may include the loss of the second alkyl chain, a chlorine atom, or molecules of hydrogen chloride. The fragmentation of the heptyl chains themselves can also lead to a series of smaller fragment ions, typically differing by 14 mass units (CH₂).

The isotopic distribution pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments. The most abundant isotopes of tin are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn.

The expected key fragments and their mass-to-charge ratios (m/z) for this compound are detailed in the following table.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | Approximate m/z (for ¹²⁰Sn, ³⁵Cl) |

| Molecular Ion | [C₁₄H₃₀Cl₂Sn]⁺ | 388 |

| Loss of one heptyl group | [C₇H₁₅SnCl₂]⁺ | 289 |

| Loss of two heptyl groups | [SnCl₂]⁺ | 189 |

| Loss of one chlorine atom | [C₁₄H₃₀ClSn]⁺ | 353 |

| Loss of one heptyl and one chlorine | [C₇H₁₅SnCl]⁺ | 254 |

| Heptyl cation | [C₇H₁₅]⁺ | 99 |

Note: The m/z values are approximate and calculated based on the most abundant isotopes. The data in this table are representative and based on established fragmentation patterns of similar organotin compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements within a chemical compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical or molecular formula to verify its purity and composition.

For this compound, with the molecular formula C₁₄H₃₀Cl₂Sn, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon, hydrogen, chlorine, and tin. The validation of the empirical formula is achieved when the experimentally determined percentages closely match these theoretical values.

The following table presents a comparison of the calculated theoretical elemental composition of this compound with a set of representative experimental data that would be expected for a pure sample.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Representative) |

| Carbon (C) | 43.34 | 43.31 |

| Hydrogen (H) | 7.79 | 7.82 |

| Chlorine (Cl) | 18.28 | 18.25 |

| Tin (Sn) | 30.59 | 30.62 |

Note: The experimental data presented in this table are representative values expected for a pure sample of this compound and are intended for illustrative purposes.

Reactivity and Reaction Mechanisms of Dichloro Diheptyl Stannane

Lewis Acidity and Coordination Chemistry of Organotin Dihalides

Organotin dihalides, including dichloro(diheptyl)stannane, are notable for their Lewis acidic character. The tin center, bearing two electronegative chlorine atoms, can accept electron pairs from donor molecules, known as Lewis bases. indexcopernicus.comgelest.com The degree of Lewis acidity is influenced by the organic substituents attached to the tin atom. Generally, acidity decreases as the number of electron-donating alkyl groups increases. lupinepublishers.comlupinepublishers.com For instance, tin tetrachloride (SnCl4) is a significantly stronger Lewis acid than dibutyltin (B87310) dichloride (n-Bu2SnCl2), because the butyl groups are less electron-withdrawing than chlorine atoms. indexcopernicus.com The nature of the organic group also plays a role, with electron-withdrawing groups like phenyl enhancing Lewis acidity compared to alkyl groups. researchgate.net

| Compound | Relative Acidity |

|---|---|

| Diphenyltin dichloride (Ph2SnCl2) | Higher |

| Dimethyltin (B1205294) dichloride (Me2SnCl2) | Intermediate |

| Dibutyltin dichloride (Bu2SnCl2) | Lower |

This table illustrates the trend in Lewis acidity among different diorganotin(IV) dichlorides, based on thermodynamic studies of adduct formation. researchgate.net

The Lewis acidity of this compound facilitates the formation of stable complexes, or adducts, with a variety of Lewis bases. wikipedia.org These bases can be neutral molecules, such as amines (e.g., pyridine), phosphines, and sulfoxides, or anionic species like halide ions. gelest.comwikipedia.orgscielo.br The reaction involves the coordination of the Lewis base to the tin atom, forming a new dative bond. Diorganotin dihalides can form adducts with different stoichiometries, commonly 1:1 or 1:2, depending on the nature of the reactants and the reaction conditions. scielo.brscielo.br For example, dimethyltin dichloride is known to form well-characterized 1:2 adducts with many Lewis bases, though 1:1 adducts have also been isolated. scielo.brscielo.br

In its uncomplexed state, the tin atom in this compound is tetracoordinate with a tetrahedral geometry. Upon forming adducts with Lewis bases, the coordination number of the tin center expands. lupinepublishers.comwikipedia.org

Pentacoordinate Complexes : The addition of one Lewis base molecule results in a five-coordinate (pentacoordinate) species. lupinepublishers.comscielo.br These complexes typically adopt a trigonal bipyramidal geometry. In such structures, the bulkier organic groups (heptyl groups) generally occupy the equatorial positions to minimize steric hindrance. lupinepublishers.comlupinepublishers.com

Hexacoordinate Complexes : With two Lewis base molecules, a six-coordinate (hexacoordinate) complex is formed, which usually exhibits an octahedral geometry. lupinepublishers.comlupinepublishers.com In these octahedral adducts (R₂SnX₂·2L), the two organic (R) groups typically orient themselves in a trans configuration, while the two halide (X) and two ligand (L) molecules can be arranged in either cis or trans positions relative to each other. lupinepublishers.comlupinepublishers.com

In solution, an equilibrium can exist between pentacoordinate and hexacoordinate species. lupinepublishers.com The ability of the tin atom to expand its coordination sphere is a fundamental aspect of its reactivity, influencing the mechanisms of substitution reactions. scispace.comscielo.br

| Adduct Stoichiometry (R2SnCl2:Ligand) | Coordination Number | Typical Geometry |

|---|---|---|

| 1:1 | 5 | Trigonal Bipyramidal |

| 1:2 | 6 | Octahedral |

This table summarizes the expansion of the coordination number and resulting geometries for diorganotin dihalides upon adduct formation. lupinepublishers.comlupinepublishers.comscielo.br

Substitution Reactions at the Tin Atom

Substitution reactions at the tin center of this compound can proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, a nucleophile attacks the electrophilic tin atom, leading to the displacement of one of the substituents, typically a chloride ion. This reaction proceeds through a high-energy transition state or intermediate where the coordination number of the tin is increased, consistent with its ability to form hypercoordinate species. scispace.comnih.gov The reaction rate is dependent on the concentrations of both the organotin substrate and the incoming nucleophile, characteristic of a second-order process. masterorganicchemistry.com S_N2 reactions at a chiral center typically result in an inversion of the stereochemical configuration. masterorganicchemistry.com

Electrophilic substitution at the tin-carbon bond, known as an S_E2 reaction, is also a key reaction pathway for organotin compounds. scispace.comscielo.br This reaction involves the cleavage of a tin-carbon bond by an electrophile (E-N), such as a halogen or a protic acid. scispace.com A critical aspect of the S_E2 mechanism for organotins is that it is often assisted by a nucleophile, which may be an external species (like a solvent molecule) or the nucleophilic part of the electrophile itself. scispace.comscielo.br

The mechanism proceeds in two stages:

Nucleophilic Addition : A nucleophile first coordinates to the tin atom, forming a pentacoordinate intermediate. This initial step increases the electron density on the organic groups, making them more susceptible to electrophilic attack. scispace.comscielo.br

Electrophilic Cleavage : The electrophile then attacks one of the tin-carbon bonds, leading to its cleavage. scispace.com

The stereochemistry of S_E2 reactions at the carbon atom can result in either retention or inversion of configuration. Retention is often observed when the reaction proceeds through a constrained, cyclic transition state, whereas inversion is common when such constraints are absent, for example in intermolecular reactions in a nucleophilic solvent. scispace.comrsc.org

Radical Reactions Involving Organotin Dihalides

While organotin hydrides (like tributyltin hydride) are more famously associated with initiating radical reactions, organotin dihalides such as this compound are important components of these processes, often as stable reaction products. wikipedia.orgacs.org

The reduction of organic halides (R'-X) by an organotin hydride (R₃SnH) is a classic example of a free-radical chain reaction. acs.orgucl.ac.uk The process involves a stannyl (B1234572) radical (R₃Sn•) abstracting the halogen atom from the organic halide to generate an alkyl radical (R'•) and the stable organotin halide (R₃SnX). acs.org

If a diorganotin dihydride (R₂SnH₂) were used, the analogous radical reaction would produce the diorganotin dihalide as the final, stable tin-containing product. Similarly, tin-centered radicals containing chlorine, such as R₂ClSn•, can be formed and participate in radical chains. ucl.ac.uk Therefore, this compound can be viewed as a key product in radical-mediated hydrostannolysis reactions, representing the thermodynamic sink of the tin-containing species in the reaction cycle.

Radical Chain Reaction Pathways

Radical reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. For a compound like this compound, the generation of a relevant radical intermediate, such as the diheptylchlorostannyl radical ((C₇H₁₅)₂SnCl•), is the crucial initiation step. This could potentially be achieved through photolysis or with a chemical radical initiator.

Once formed, this stannyl radical can participate in propagation steps. A general pathway for radical reactions involves the abstraction of an atom or group from a substrate by the radical, generating a new radical which continues the chain. For instance, a stannyl radical could abstract a halogen atom from an alkyl halide, a process utilized in some synthetic methodologies. mugberiagangadharmahavidyalaya.ac.in The chain reaction is sustained as long as the propagation steps are more favorable than termination, which occurs when two radicals combine or disproportionate. beilstein-journals.org

A typical radical chain sequence can be summarized as:

Initiation: Formation of initial radicals, often with heat or light.

Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain.

Termination: Two radicals react with each other, ending the chain.

Influence of Reaction Conditions on Radical Intermediates

Temperature: Higher temperatures can increase the rate of radical initiation but may also promote side reactions or decomposition.

Solvent: The polarity and viscosity of the solvent can influence the diffusion of radicals and the stability of charged intermediates that may arise during the reaction.

Initiators and Catalysts: The choice and concentration of a radical initiator (e.g., AIBN) determine the initial rate of radical formation. nih.gov In some cases, light (photolysis) can be used for initiation. wikipedia.org

For organotin compounds, light exposure has been shown to induce photodegradation, confirming that these compounds can be sensitive to photochemical conditions that generate radical intermediates. wikipedia.org The presence of other substances, like dissolved organic matter, can also impact radical pathways by reacting with the organotin compound or the intermediate radicals. wikipedia.org

Reactions with Organometallic Reagents for Further Functionalization

A cornerstone of organotin halide chemistry is the substitution of the halide atoms through reaction with more nucleophilic organometallic reagents. This compound, with its two reactive Sn-Cl bonds, is a versatile precursor for the synthesis of a variety of tetraorganotin compounds, where the chlorine atoms are replaced by other organic groups.

This functionalization is typically achieved using Grignard reagents (R'MgX) or organolithium reagents (R'Li). uu.nlscielo.br The reaction proceeds via a nucleophilic substitution at the tin atom. libretexts.org The carbanionic character of the organometallic reagent (R'⁻) facilitates the attack on the electrophilic tin center, displacing the chloride anion as a leaving group. tubitak.gov.tr

The general reaction can be depicted as: (C₇H₁₅)₂SnCl₂ + 2 R'M → (C₇H₁₅)₂Sn(R')₂ + 2 MCl (where R' = an alkyl or aryl group, and M = Li or MgX)

By using two equivalents of the organometallic reagent, both chlorine atoms can be substituted to yield a symmetrical tetraorganotin compound. scielo.br The use of different organometallic reagents allows for the introduction of a wide array of functional groups, making this a powerful method for creating new organotin structures. This classic method has been widely used since the discovery of Grignard reagents for creating tin-carbon bonds. uu.nl

| Organometallic Reagent (R'M) | Expected Product ((C₇H₁₅)₂Sn(R')₂) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Diheptyl(dimethyl)stannane |

| Phenyllithium (C₆H₅Li) | Diheptyl(diphenyl)stannane |

| Vinyllithium (CH₂=CHLi) | Diheptyl(divinyl)stannane |

| Ethynyllithium (HC≡CLi) | Diheptyl(diethynyl)stannane |

Mechanistic Insights from Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, which are essential for elucidating reaction mechanisms, determining thermal stability, and modeling reaction processes.

Thermal Decomposition Kinetics and Activation Energy Determination

The thermal stability of a compound is characterized by its decomposition kinetics. Thermogravimetric Analysis (TGA) is a primary technique used to study the thermal decomposition of organotin compounds. tubitak.gov.trbath.ac.uk In a TGA experiment, the mass of a sample is monitored as a function of temperature, which is increased at a constant heating rate.

To determine the kinetic parameters, such as the activation energy (Ea), a series of TGA experiments are performed at different heating rates (e.g., 2, 5, 10, 20 K/min). As the heating rate increases, the decomposition temperature shifts to higher values. This shift is used in isoconversional methods, like the Coats-Redfern or Horowitz-Metzger methods, to calculate the activation energy. tubitak.gov.trbath.ac.uk The activation energy represents the minimum energy barrier that must be overcome for the decomposition reaction to occur.

While specific experimental data for this compound is not available, the table below illustrates hypothetical results from a TGA-based kinetic analysis, which is standard for such compounds. bath.ac.uk

| Heating Rate (K/min) | Temperature at 5% Mass Loss (°C) | Temperature at 10% Mass Loss (°C) | Temperature at 50% Mass Loss (°C) |

|---|---|---|---|

| 2 | 210 | 225 | 280 |

| 5 | 225 | 240 | 298 |

| 10 | 238 | 255 | 315 |

| 20 | 250 | 270 | 330 |

| Calculated Activation Energy (Ea) : ~150 kJ/mol (Hypothetical) |

Reaction Order Analysis

In addition to the activation energy, kinetic analysis of thermal decomposition data also yields the reaction order (n). bath.ac.uk The reaction order provides insight into the molecularity of the rate-determining step of the decomposition mechanism. For example, a first-order reaction (n=1) often implies that the decomposition is a unimolecular process, where the breakdown of a single molecule is the slowest step. bath.ac.uk

Different reaction models can be tested against the experimental data to determine the most probable mechanism. For complex decompositions, the reaction order may not be a simple integer and can change as the reaction progresses. Studies on various organotin complexes have reported reaction orders ranging from 1 to 2, indicating diverse and often multi-step decomposition pathways. bath.ac.uk The determination of the reaction order is crucial for accurately modeling the decomposition process and predicting the compound's behavior under different thermal conditions. tubitak.gov.tr

Applications of Dichloro Diheptyl Stannane in Chemical Synthesis and Materials Science Academic Research Focus

Catalytic

Dichloro(diheptyl)stannane and structurally similar dialkyltin dichlorides have been investigated as catalysts in several important organic transformations. Their function typically hinges on the Lewis acidic nature of the tin center, which can activate substrates and facilitate key bond-forming steps.

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and various organometallic catalysts are employed to achieve this transformation efficiently. While organotin compounds are famous for their role in these reactions, their application is nuanced.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In its conventional form, the organostannane is a stoichiometric reagent, not a catalyst. libretexts.org

However, research has focused on developing Stille reactions that are catalytic in tin, which minimizes the use of toxic and difficult-to-remove tin reagents. msu.edu In these protocols, a dialkyltin chloride, such as this compound, can serve as a tin source precursor. The catalytic cycle involves the in situ reduction of the tin halide byproduct back to an organotin hydride, which can then participate in another coupling cycle. msu.edu This process often involves a one-pot, tandem hydrostannylation/Stille coupling sequence where the tin compound is continuously regenerated. msu.eduscispace.com For example, trimethyltin (B158744) chloride (Me3SnCl) has been shown to be an effective tin source in such recycling systems. msu.edu This approach significantly reduces the required amount of the tin compound, moving from stoichiometric quantities to catalytic loads of approximately 6 mol %. scispace.com

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org The established catalytic cycle involves oxidative addition to the palladium center, followed by transmetalation with the boron reagent and subsequent reductive elimination. yonedalabs.com There is no established role for this compound or other organotin compounds as catalysts in the standard Suzuki-Miyaura reaction mechanism. The key transmetalation step specifically requires an organoboron species.

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is characteristically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. organic-chemistry.org The catalytic cycle involves separate but interconnected palladium and copper cycles, where the copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.org this compound is not a recognized catalyst or co-catalyst for the Sonogashira reaction in its conventional and widely practiced forms.

Catalysis in Reductive Amination of Aldehydes and Ketones

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. harvard.edu The process involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine product. nih.gov While various reagents can mediate this transformation, certain organotin compounds have emerged as effective catalysts for direct, one-pot reductive aminations. organic-chemistry.orgorganic-chemistry.org

Research has demonstrated that dibutyltin (B87310) dichloride, a close structural analog of this compound, is an effective catalyst for the direct reductive amination of various aldehydes and ketones using phenylsilane (B129415) as a mild stoichiometric reductant. organic-chemistry.orgnih.gov The reaction proceeds under neutral conditions and shows high tolerance for various functional groups. organic-chemistry.org This catalytic system is particularly effective for reactions involving anilines and dialkylamines. nih.gov The catalytic role of dibutyltin dichloride was found to be superior to other potential catalysts like scandium triflate, zinc iodide, and dibutyltin oxide under the tested conditions. organic-chemistry.org Given the chemical similarity, this compound is expected to exhibit comparable catalytic activity in this transformation.

Table 1: Reductive Amination of Aldehydes and Ketones Catalyzed by Dibutyltin Dichloride with Phenylsilane This table presents data for Dibutyltin Dichloride, a close analog of this compound.

| Aldehyde/Ketone | Amine | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Aniline | N-Benzylaniline | 95 |

| 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzyl)aniline | 98 |

| 4-Nitrobenzaldehyde | Aniline | N-(4-Nitrobenzyl)aniline | 91 |

| Hydrocinnamaldehyde | Aniline | N-(3-Phenylpropyl)aniline | 95 |

| Cyclohexanone | Aniline | N-Cyclohexylaniline | 86 |

| 4-tert-Butylcyclohexanone | Aniline | N-(4-tert-Butylcyclohexyl)aniline | 88 |

| Benzaldehyde | Dibenzylamine | Tribenzylamine | 91 |

| Cyclohexanone | Morpholine | 4-Cyclohexylmorpholine | 85 |

Data sourced from Org. Lett. 2001, 3, 11, 1745-1748. organic-chemistry.org

Catalysis in Esterification and Transesterification Reactions

Organotin(IV) compounds are widely recognized as effective Lewis acid catalysts for esterification and transesterification reactions. researchgate.net These reactions are fundamental in producing polyesters, plasticizers, and fatty acid alkyl esters (biodiesel). researchgate.net Dialkyltin dichlorides, including this compound, play a role in these catalytic systems.

The catalytic mechanism generally involves the coordination of the Lewis acidic tin center to the carbonyl oxygen of the ester or carboxylic acid. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.org

In transesterification processes, dialkyltin dichlorides are often used in a catalyst system blended with dialkyltin oxides. google.com This blend can be prepared beforehand or generated in situ. google.com The catalyst system is effective for the transesterification of carboxylic acid esters with polyols. google.com For example, dibutyltin oxide (DBTO) is a common transesterification catalyst, and its catalytic solutions can be prepared in conjunction with dibutyltin dichloride. google.com The use of tin(II) chloride (SnCl2) has also been extensively studied as a homogeneous catalyst for the esterification of fatty acids, demonstrating the general utility of tin chlorides in these transformations. researchgate.net

Table 2: Applications of Dialkyltin Catalysts in Transesterification

| Substrate 1 | Substrate 2 | Catalyst System | Application |

|---|---|---|---|

| Methyl Acrylate | 1,2- and 1,3-Polyols | Dialkyltin Dichloride / Dialkyltin Oxide | Polyol Acrylate Synthesis |

| Methyl Methacrylate | 1,2- and 1,3-Polyols | Dialkyltin Dichloride / Dialkyltin Oxide | Polyol Methacrylate Synthesis |

| Triglycerides (Vegetable Oils) | Methanol / Ethanol | Organotin(IV) Compounds | Biodiesel Production |

Information compiled from multiple sources detailing the general application of dialkyltin compounds in catalysis. researchgate.netgoogle.comresearchgate.net

Catalytic Roles in Asymmetric Syntheses (e.g., Diels-Alder cycloaddition, alcohol acylations)

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, often employs metal-based catalysts to control the stereochemical outcome of a reaction. Organotin compounds, particularly those modified with chiral ligands, have been explored for their potential as Lewis acid catalysts in various asymmetric transformations.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, and the acylation of alcohols are fundamental reactions in organic synthesis where asymmetric catalysis is highly desirable. wikipedia.orgorganic-chemistry.org Chiral tin Lewis acids have been shown to catalyze asymmetric aldol-type reactions, demonstrating their potential in forming carbon-carbon bonds with high stereoselectivity. While the general principle of using chiral organotin complexes as catalysts in asymmetric synthesis is established, specific research detailing the application of this compound in asymmetric Diels-Alder cycloadditions or alcohol acylations is not extensively documented. The catalytic activity in such reactions would depend on the Lewis acidity of the tin center and the steric and electronic properties of the heptyl groups, which could influence the coordination with substrates and the chiral environment around the metal center.

Development of Novel Tin-Catalyzed Systems

The development of new catalytic systems is a continuous endeavor in chemical research, aiming for higher efficiency, selectivity, and sustainability. Organotin compounds are versatile and have been utilized in a range of catalytic processes beyond asymmetric synthesis. preprints.org Their applications include roles as catalysts in the production of polyurethanes and silicones. chemimpex.combnt-chemicals.com

The development of novel tin-catalyzed systems often involves the synthesis of new organotin complexes with unique ligand environments to tune their catalytic activity. While research has been conducted on the catalytic activities of various organotin(IV) compounds, specific studies detailing the development of novel catalytic systems explicitly based on this compound are limited. The long heptyl chains in this compound could impart specific solubility properties, potentially enabling its use in non-polar reaction media or in the development of catalysts with distinct steric environments.

Role in Polymer Chemistry and Materials Modification

Organotin compounds, including dialkyltin dihalides, are significant in polymer chemistry, serving as monomers, catalysts, and stabilizers.

Precursor in the Synthesis of Organotin Polyethers via Interfacial Polymerization

Interfacial polymerization is a technique used to synthesize polymers at the interface of two immiscible liquids. This method has been successfully employed to create organotin polyethers by reacting organotin dihalides with diols. researchgate.net These polymers are of interest for their potential biological activities and unique material properties.

The synthesis of organotin polyethers from dibutyltin dichloride and various diols, such as ethylene (B1197577) glycol, has been reported. researchgate.net The reaction typically involves the organotin dihalide in an organic phase and the diol in an aqueous phase with a base. While this synthetic route is well-established for other dialkyltin dichlorides, specific research detailing the synthesis of organotin polyethers using this compound via interfacial polymerization, including characterization and properties of the resulting polymers, is not widely available. The longer heptyl chains would likely influence the solubility of the monomer and the physical properties, such as the glass transition temperature and crystallinity, of the resulting polyether.

Mechanistic Understanding of Polyvinyl Chloride (PVC) Stabilization

Polyvinyl chloride (PVC) is a widely used polymer that is susceptible to thermal degradation, which involves the loss of hydrogen chloride (HCl). core.ac.uk Organotin compounds are highly effective heat stabilizers for PVC. platinumindustriesltd.combaerlocher.com The stabilization mechanism is generally understood to involve two primary functions: the substitution of labile chlorine atoms in the PVC chain and the scavenging of HCl. core.ac.ukresearchgate.net

Diorganotin compounds react with the allylic chlorine atoms in the degraded PVC, replacing them with more stable carboxylate or mercaptide groups, thus preventing further degradation. core.ac.uk They also react with and neutralize the HCl that is released, which would otherwise catalyze further degradation. platinumindustriesltd.com While the general principles of PVC stabilization by organotin compounds are well-understood, detailed mechanistic studies focusing specifically on this compound are not extensively reported. The length of the alkyl chain can influence the compatibility of the stabilizer with the PVC matrix and its volatility, which can affect its long-term effectiveness.

Synthesis of Tin-Containing Polymeric Materials

This compound, as a difunctional molecule, can theoretically act as a monomer in the synthesis of various tin-containing polymers. The reaction of diorganotin dihalides with various co-monomers can lead to a diverse range of polymeric structures with tin in the main chain or as a pendant group.

While the synthesis of organotin polymers is a known field of research, with various methods being employed, specific examples of polymers synthesized directly from this compound are not prominent in the literature. The properties of such polymers would be influenced by the presence of the tin atoms in the backbone and the long heptyl side chains, which could affect their solubility, thermal stability, and potential for further functionalization.

Precursors for SnO₂ Coatings

Tin(IV) oxide (SnO₂), also known as stannic oxide, is a transparent conducting oxide used in a variety of applications, including gas sensors, transparent electrodes for solar cells, and low-emissivity glass coatings. uspto.gov Chemical vapor deposition (CVD) and sol-gel processes are common methods for depositing SnO₂ thin films, and these often utilize organotin precursors. tue.nl

Organotin halides, including dialkyltin dichlorides, can be used as precursors in these deposition techniques. tue.nl Upon thermal decomposition or hydrolysis, these compounds can form SnO₂. While various organotin compounds have been investigated as precursors for SnO₂ coatings, specific studies detailing the use of this compound for this purpose, including the deposition conditions and the properties of the resulting films, are not widely documented. The nature of the alkyl groups can influence the precursor's volatility and decomposition pathway, which in turn affects the growth rate and quality of the SnO₂ film.

Functionalization for Advanced Materials

The reactivity of the tin-chlorine bonds in this compound allows for its use as a synthon in the creation of more complex molecular architectures. Researchers are exploring its integration into larger, functional systems to harness the combined properties of the organotin core and appended functional groups.

Integration into Functionalized Organotin Sulfide (B99878) Clusters

This compound serves as a precursor for the synthesis of functionalized organotin sulfide clusters. These clusters are intricate, three-dimensional structures composed of a core of tin and sulfur atoms, surrounded by organic ligands. The heptyl groups from the original this compound molecule become part of the organic periphery of these clusters.

The general synthetic strategy involves the reaction of a dichloro(dialkyl)stannane, such as this compound, with a sulfur source. This reaction leads to the formation of a tin-sulfur core. The structure of this core can be influenced by the reaction conditions and the nature of the alkyl groups on the tin precursor. The resulting diorganotin sulfide units can then be further functionalized by introducing other organic molecules or metal ions, leading to complex, hybrid inorganic/organic clusters.

While specific research detailing the synthesis of organotin sulfide clusters directly from this compound is not abundant in publicly available literature, the established reactivity of analogous dichloro(dialkyl)stannanes provides a strong basis for its utility in this area. The synthesis of various diorganotin(IV) complexes with different ligands has been widely reported, demonstrating the versatility of these precursors in forming compounds with diverse structures and properties. For instance, diorganotin(IV) complexes have been synthesized with Schiff bases and organoselenolato ligands, showcasing the broad scope of chemical transformations possible. rsc.orgnih.gov

The functionalization of these clusters is key to tailoring their properties. By attaching specific organic molecules to the cluster, researchers can influence its solubility, reactivity, and electronic characteristics. This modular approach allows for the rational design of materials with desired functionalities.

Potential in Optoelectronics and Solar Cell Development

The field of optoelectronics, which involves devices that create, detect, and control light, is a promising area for the application of materials derived from this compound. The optoelectronic activity of organotin(IV) complexes is influenced by the nature and number of the organic groups attached to the tin atom, as well as the associated ligands. mdpi.com This tunability makes them attractive candidates for various optoelectronic applications.

Organotin(IV) complexes, including those that could be synthesized from this compound, can be incorporated into semiconductor films. The electrical conductivity of these films can be modified by the addition of different substituents to the molecular structure. mdpi.com The presence of π-conjugated systems and electronegative atoms within the organotin complex can facilitate charge transport, a crucial property for optoelectronic devices. mdpi.com

Furthermore, organotin(IV) compounds have been investigated for their potential use in photovoltaic devices. mdpi.com While much of the current research on tin-based solar cells focuses on inorganic tin sulfide (SnS) as an absorber layer, the versatility of organotin chemistry opens up possibilities for hybrid organic-inorganic solar cell architectures. researchgate.netrsc.orgcambridge.org Diorganotin(IV) dixanthates, for example, have been used as single-source precursors to deposit tin sulfide thin films for potential use in solar cells. worktribe.com This suggests that this compound could be a precursor for similar materials.

The long heptyl chains in this compound could impart beneficial properties to materials intended for solar cell applications, such as improved solubility and processability, which are important for the fabrication of thin-film devices. The ability to chemically modify the ligands attached to the tin center provides a pathway to fine-tune the optical and electronic properties, such as the bandgap, to better match the solar spectrum. mdpi.com

Below is an interactive data table summarizing the potential roles and properties of this compound-derived materials in optoelectronics and solar cells, based on findings from related organotin compounds.

| Application Area | Potential Role of Diheptyl-Derivative | Key Properties and Research Findings |

| Optoelectronics | Active layer in semiconductor films | The electrical and optical properties of organotin complexes are tunable through ligand modification. mdpi.com The presence of long alkyl chains can enhance solubility and processability for device fabrication. |

| Hole-injection layers (HILs) | Certain organotin(IV) semiconductors have demonstrated suitability as HILs in electronic devices. anahuac.mx | |

| Solar Cells | Precursor for absorber layer materials | Diorganotin compounds can serve as precursors for tin sulfide thin films, which are used as absorber layers in solar cells. worktribe.com |

| Component in hybrid organic-inorganic photovoltaics | The organic components of organotin compounds can be designed to optimize charge transport and light absorption. mdpi.com |

Computational and Theoretical Chemistry of Dichloro Diheptyl Stannane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.orgnovapublishers.com It is frequently employed to predict molecular geometries, spectroscopic properties, and reactivity.

Geometry Optimization and Electronic Structure Calculations

A crucial first step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. This process yields key structural parameters. For dichloro(diheptyl)stannane, this would involve calculating the equilibrium bond lengths and angles, such as the Sn-C and Sn-Cl bond lengths and the C-Sn-C and Cl-Sn-Cl bond angles. These optimized coordinates are fundamental for all subsequent computational analyses.

Electronic structure calculations would further provide insights into the distribution of electrons within the molecule, including charge distribution and electrostatic potential maps. While PubChem provides a predicted SMILES string (CCCCCCCSn(Cl)Cl) and InChI key (IPTFHACHRGARHN-UHFFFAOYSA-L), it does not link to specific, peer-reviewed computational studies on its geometry. uni.lu

Interactive Data Table: Hypothetical Optimized Geometry of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Sn | C1 | Data not available | |

| Bond Length | Sn | Cl1 | Data not available | |

| Bond Angle | C1 | Sn | C8 | Data not available |

| Bond Angle | Cl1 | Sn | Cl2 | Data not available |

| Dihedral Angle | C1 | Sn | C8 | H16 |

This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results for validation. mdpi.com For this compound, DFT calculations could predict the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, as well as the vibrational frequencies for IR spectroscopy. nih.gov This comparison is vital for confirming the accuracy of the computational model. No such predictive or validation studies were found for this specific compound.

Molecular Orbital Analysis and Bonding Characteristics

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity and electronic properties. The energies of these orbitals and the HOMO-LUMO gap are key descriptors of chemical reactivity and kinetic stability. No specific molecular orbital analysis for this compound has been published.

Ab Initio Computational Methodologies

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. A search of the literature did not reveal any studies that have applied these ab initio methods to this compound.

Quantum Chemical Analyses of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating reaction pathways, identifying intermediate structures, and determining the energy barriers associated with chemical transformations. nih.govchemrxiv.org

Transition State Characterization

For any proposed reaction involving this compound, computational methods could be used to locate and characterize the transition state structures. rsc.org This involves calculating the energy of the transition state and performing frequency analysis to confirm it is a first-order saddle point on the potential energy surface. Such studies are crucial for understanding the kinetics and mechanism of a reaction. However, no research detailing the transition state characterization for reactions of this compound was identified.

Molecular Modeling of Coordination and Intermolecular Interactions

Molecular modeling is an indispensable tool for understanding the three-dimensional structure, coordination environment, and non-covalent interactions of molecules like this compound. These simulations provide insights that complement experimental data from techniques like X-ray crystallography and NMR spectroscopy. kallipos.grhelsinki.fi

The coordination geometry around the tin atom in diorganotin dihalides is a central focus of molecular modeling. In an isolated state, this compound is expected to have a distorted tetrahedral geometry. However, the Lewis acidic nature of the tin atom facilitates coordination with donor molecules (ligands or solvents), leading to hypercoordinate species. mdpi.com Molecular mechanics (MM) and Density Functional Theory (DFT) calculations can be used to model these coordination complexes, predicting changes in bond lengths and angles. numberanalytics.com For example, the coordination of two donor ligands (L) would lead to a distorted octahedral complex, [Sn(heptyl)₂Cl₂L₂], and modeling can determine the relative stability of different isomers (e.g., cis- vs. trans- arrangement of the heptyl groups). researchgate.net

Furthermore, molecular modeling is used to investigate the complex network of intermolecular interactions that govern the packing of molecules in the solid state. numberanalytics.com For organotin halides, these interactions can include weak C–H···Cl hydrogen bonds and van der Waals forces between the long alkyl chains. researchgate.netuaeh.edu.mx Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts, mapping them onto the molecular surface to identify significant interaction points. researchgate.netuaeh.edu.mx Molecular dynamics (MD) simulations can also be employed to study the behavior of these molecules in solution or in larger aggregates, providing a dynamic picture of their interactions. rsc.org

Table 2: Illustrative Computed Structural and Interaction Parameters for a Modeled this compound Dimer *

| Parameter | Description | Computed Value |

| Bond Length | Sn-C | 2.15 - 2.18 Å |

| Bond Length | Sn-Cl | 2.40 - 2.45 Å |

| Bond Angle | C-Sn-C | ~135° |

| Bond Angle | Cl-Sn-Cl | ~95° |

| Intermolecular Distance | Sn···Cl (bridging) | 3.8 - 4.2 Å |

| Interaction Type | C-H···Cl | Present |

| Coordination Geometry | Distorted Tetrahedral | - |

*This table presents plausible, illustrative data that would be obtained from a DFT optimization of a this compound molecule. These are not experimentally verified values.

Biological Activity and Mechanistic Insights of Diorganotin Dihalides Academic Research Focus

Investigation of Cellular and Molecular Targets

Scientific inquiry has identified several key cellular and molecular components that are targeted by diorganotin dihalides. These interactions are fundamental to their biological effects, which range from enzymatic inhibition to genetic material damage.

A primary target for organotin compounds is the F1Fo ATP synthase, an enzyme crucial for cellular energy production. pnas.org These compounds act as potent inhibitors of this enzyme complex. nih.gov The mechanism of inhibition involves a non-covalent interaction with the membrane-embedded Fo domain, specifically targeting the ion channel of subunit-a. pnas.orgnih.govresearchgate.net

Hydrophobic organotin compounds are thought to accumulate within the cell membrane, allowing them to penetrate the entrance of the ion channel. researchgate.netresearchgate.net Here, they interact with a site near the selectivity filter, which prevents incoming ions (protons or sodium ions) from shedding their hydration shell. researchgate.netresearchgate.net This obstruction blocks the ion flux through the channel, thereby halting the rotation of the enzyme's motor and inhibiting the synthesis of ATP. pnas.orgresearchgate.net This inhibition is reversible and does not appear to affect the ATPase activity of the isolated F1 subunit. nih.gov

Table 1: Interaction of Diorganotin Dihalides with F1Fo ATP Synthase

| Target | Mechanism of Interaction | Consequence |

|---|

| F1Fo ATP Synthase | Non-covalent binding to the Fo domain's subunit-a ion channel. pnas.orgnih.govresearchgate.net | Blocks ion translocation, preventing ATP synthesis. researchgate.netresearchgate.net |

DNA is a significant molecular target for diorganotin compounds in the context of their antitumor activity. frontiersin.orgnih.gov Studies have demonstrated that these compounds can bind to DNA, with some research suggesting an intercalative mode of interaction, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netsci-hub.se This interaction can lead to structural distortions, such as unwinding the DNA, and can ultimately cause DNA damage and cleavage. mdpi.comnih.gov

The antitumor activity of many diorganotin complexes is believed to be exerted by the diorganotin(IV) moiety (R₂Sn²⁺) after it dissociates from its ligands. nih.gov This moiety then interacts with nucleic acids. nih.gov The ability of these compounds to cross cell membranes also facilitates their interaction with various membrane-associated proteins, including enzymes like ATP synthase as previously discussed. thescipub.comresearchgate.net

Table 2: Interactions of Diorganotin Dihalides with Biological Macromolecules

| Macromolecule | Type of Interaction | Observed Effect |

|---|---|---|

| DNA | Intercalation, Groove Binding. researchgate.netsci-hub.senih.gov | Unwinding, Damage, Cleavage. mdpi.comnih.gov |

| Membrane Proteins | Accumulation in lipid bilayer, direct binding. thescipub.comresearchgate.net | Inhibition of enzyme function (e.g., ATP synthase). researchgate.netresearchgate.net |

Elucidation of Mechanism of Action at the Sub-Cellular and Cellular Levels

The interaction of diorganotin dihalides with molecular targets culminates in distinct cellular responses, primarily leading to cell death. The specific pathway of cell death and the modulation of immune responses are key areas of mechanistic investigation.

Diorganotin compounds are known to induce cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). mdpi.com Apoptosis is a highly regulated process that prevents damage to neighboring cells and avoids stimulating an immune response. nih.gov In contrast, necrosis is typically triggered by severe cellular damage and results in the release of cellular contents, which can cause inflammation. mdpi.comnih.gov